molecular formula C16H10Cl2N2O4S B3000522 2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide CAS No. 892842-51-2

2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide

Cat. No.: B3000522
CAS No.: 892842-51-2
M. Wt: 397.23
InChI Key: SILMLKQMQBVLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,4-dichlorophenoxy group linked via an acetamide bridge to a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl moiety. The dichlorophenoxy group is associated with herbicidal and auxin-like activity, while the fused benzothiazole-dioxolo system may enhance stability, bioavailability, or target specificity.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4S/c17-8-1-2-11(9(18)3-8)22-6-15(21)20-16-19-10-4-12-13(24-7-23-12)5-14(10)25-16/h1-5H,6-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILMLKQMQBVLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide typically involves multiple steps, starting from commercially available reactants. The process often begins with the preparation of the core units, such as the dioxolobenzothiazole and dichlorophenoxy groups. These core units can be synthesized through various methods, including lithiation and subsequent derivatization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, ensuring high yield and purity. The process might include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives (GSK735826A)

GSK735826A : N-(4-(Pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolo[4′,5′:4,5]benzo[1,2-d]thiazol-6-amine

  • Structural Similarities : Both incorporate a [1,3]dioxolo-fused benzothiazole core.
  • Key Differences : GSK735826A replaces the acetamide linker with an amine group and includes a pyridinyl-thiazole substituent.
  • The thiazole-pyridine group in GSK735826A could enhance metal coordination properties, relevant for multitarget inhibitors (e.g., Mycobacterium tuberculosis PyrG/PanK) .

Herbicidal Acetamides (S-Metolachlor)

S-Metolachlor : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide

  • Structural Similarities : Shared acetamide backbone with herbicidal activity.
  • Key Differences : S-Metolachlor lacks aromatic heterocycles, instead featuring alkyl and methoxy substituents.
  • Functional Implications: The 2,4-dichlorophenoxy group in the target compound may confer broader-spectrum weed control compared to S-Metolachlor’s chloro-alkyl specificity. The benzothiazole-dioxolo system could reduce photodegradation, a common issue with chlorinated herbicides .

Dichlorophenyl Acetamide Derivatives

Crystal Structure Analogue : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structural Similarities : Dichlorophenyl-acetamide framework.
  • Key Differences: Substitution at the 3,4-dichlorophenyl position vs. 2,4-dichlorophenoxy in the target compound.
  • Functional Implications: The 2,4-dichlorophenoxy group’s para-chloro substituent may enhance auxin mimicry compared to 3,4-dichlorophenyl derivatives.

Pesticidal Dioxolo Derivatives

Patent Compound : 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one

  • Structural Similarities : Shared [1,3]dioxolo[4,5-f] fused ring system.
  • Key Differences : Fluorine substitution vs. chlorine in the target compound; isoindolone vs. benzothiazole core.
  • Functional Implications :
    • Fluorine’s electronegativity may improve pesticidal activity by enhancing binding to insect nervous system targets.
    • The benzothiazole group in the target compound could offer dual functionality (e.g., antifungal and herbicidal) compared to fluorine-specific action .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Activity Reference
Target Compound Acetamide + Benzothiazole-dioxolo 2,4-Dichlorophenoxy Herbicidal/Auxin-like -
Compound 533 Acetamide + Pyridine 4-Methylpyridin-2-yl Synthetic Auxin Agonist
GSK735826A Amine + Benzothiazole-dioxolo Pyridinyl-thiazole Antimicrobial/Pesticidal
S-Metolachlor Acetamide + Alkyl/Methoxy Chloro-ethyl-methylphenyl Herbicidal
Crystal Structure Analogue Dichlorophenyl-acetamide 3,4-Dichlorophenyl + Pyrazolone Enzyme Inhibition
Patent Pesticide Isoindolone-dioxolo 2,2-Difluoro Pesticidal

Research Findings and Implications

  • Activity Spectrum: The target compound’s dichlorophenoxy group aligns with herbicidal auxins (e.g., 2,4-D), while the benzothiazole-dioxolo system may expand its utility to pesticidal or antimicrobial applications .
  • Stability and Solubility : The fused dioxolo ring likely improves photostability compared to simpler chlorinated acetamides, but may reduce aqueous solubility, necessitating formulation adjustments .
  • Synergistic Effects: Hybrid structures combining auxin-like phenoxy groups with heterocycles (e.g., benzothiazole) could enable multitarget mechanisms, reducing resistance development in pests or weeds .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide is a synthetic organic molecule with potential biological applications. This article explores its synthesis, mechanisms of action, and biological activity based on diverse research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Dioxolo-Benzothiazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Dichlorophenoxy Group : Nucleophilic substitution reactions are employed in this step.
  • Introduction of the Acetamide Side Chain : This is accomplished through amide bond formation reactions.

The molecular structure can be summarized as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₆Cl₂N₂O₄S
MechanismPotential interactions with enzymes or receptors, modulating their activity

Antimicrobial Activity

Research indicates that compounds structurally related to benzothiazoles exhibit significant antimicrobial properties. For instance, a study evaluated various benzothiazole derivatives against several bacterial and fungal species. The findings suggest that these compounds can effectively inhibit the growth of pathogens with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL .

Anticancer Potential

Another area of interest is the anticancer activity of related benzothiazole derivatives. A study demonstrated that certain derivatives exhibited potent anti-proliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These compounds showed percentage inhibition rates significantly higher than standard treatments like cisplatin . The anticancer effects were attributed to mechanisms involving reactive oxygen species (ROS), leading to apoptosis in tumor cells.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways.
  • Pathway Modulation : Influencing various cellular pathways may lead to changes in cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

  • Antimicrobial Evaluation : Compounds derived from benzothiazoles were tested against a range of pathogens. The best-performing compounds demonstrated MIC values indicating strong antimicrobial potential .
  • Anticancer Studies : Research on the cytotoxic effects of related benzothiazole derivatives revealed significant growth inhibition in cancer cell lines. For example, one study reported a derivative achieving up to 95% inhibition in MCF-7 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.